molecular formula C27H23N5O2 B13831787 N'-((1H-Indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

N'-((1H-Indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B13831787
M. Wt: 449.5 g/mol
InChI Key: ABSAKSOINPGFJA-MUFRIFMGSA-N
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Description

N'-((1H-Indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide (hereafter referred to by its full systematic name) is a synthetic heterocyclic compound featuring a pyrazole core substituted with an indole-derived hydrazide moiety and a 4-methylbenzyloxy-phenyl group. Its molecular formula is C₂₇H₂₃N₅O₂ (molecular mass: 449.514 g/mol), and it is structurally characterized by:

  • A 1H-pyrazole-5-carbohydrazide backbone.
  • An (E)-configured Schiff base linkage between the pyrazole and the indole group.
  • A 2-((4-methylbenzyl)oxy)phenyl substituent at the pyrazole’s 3-position, contributing to lipophilicity and steric bulk .

Properties

Molecular Formula

C27H23N5O2

Molecular Weight

449.5 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-3-[2-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C27H23N5O2/c1-18-10-12-19(13-11-18)17-34-26-9-5-3-7-22(26)24-14-25(31-30-24)27(33)32-29-16-20-15-28-23-8-4-2-6-21(20)23/h2-16,28H,17H2,1H3,(H,30,31)(H,32,33)/b29-16+

InChI Key

ABSAKSOINPGFJA-MUFRIFMGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CNC5=CC=CC=C54

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CNC5=CC=CC=C54

Origin of Product

United States

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N'-((1H-Indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound featuring an indole moiety, a pyrazole ring, and a phenolic ether. It has a molecular formula of C27H23N5O2 and a molecular weight of approximately 449.5 g/mol. The compound also contains a hydrazide functional group, which is known for potential biological activities.

Scientific Research Applications

This compound and related compounds have potential applications spanning several fields. Interaction studies are crucial to understand how this compound interacts with biological macromolecules. Its potential pharmacological effects include assessing biological activity using computer-aided prediction models, which analyze structure-activity relationships to identify possible therapeutic applications.

Several compounds share structural similarities with this compound.

  • 4-Methylbenzylidene hydrazone Contains hydrazone linkage and has antimicrobial activity.
  • Indomethacin Contains an indole structure with carboxylic acid and has anti-inflammatory properties.
  • Pyrazolo[3,4-b]quinolinone Contains a pyrazole ring fused with quinoline and has antitumor properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The hydrazide group can form stable complexes with metal ions, influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the pyrazole, indole, or aryloxy groups, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison with key analogs:

N′-(5-Bromo-2-oxoindol-3-yl)-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carbohydrazide

  • Structural Differences :
    • The indole moiety is substituted with a 5-bromo-2-oxo group instead of a simple indol-3-ylmethylene.
    • The phenyl group at the pyrazole’s 3-position is para-substituted with the 4-methylbenzyloxy group, similar to the parent compound .
  • Increased molecular weight (M = 543.36 g/mol) may reduce solubility compared to the parent compound .

(E)-N-((1H-Indol-3-yl)methylene)-3-(2-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

  • Structural Differences :
    • The 4-methylbenzyl group is replaced with a 4-chlorobenzyl moiety.
  • Impact: The chlorine atom increases electronegativity and may enhance halogen bonding with biological targets (e.g., ERAP1, a human endoplasmic reticulum aminopeptidase) . Molecular mass increases to 469.92 g/mol, with a slight reduction in lipophilicity (Cl vs. CH₃) .

N-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

  • Structural Differences :
    • A pyrazolo[3,4-b]pyridine core replaces the pyrazole ring.
    • An acetyl group substitutes the indole-hydrazide moiety.
  • Reduced hydrogen-bonding capacity due to the acetyl group may lower enzyme inhibitory activity compared to the parent compound .

3,5-Diphenyl-1H-pyrazole Derivatives with Antipyretic Activity

  • Structural Differences :
    • Lack the indole-hydrazide moiety; instead, substituted with aryl amines or dihydropyrimidines .
  • Impact: These derivatives exhibit antipyretic and anti-inflammatory activity in rodent models, attributed to COX-2 inhibition.

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Pyrazole/Indole) Molecular Formula Molecular Mass (g/mol) Notable Bioactivity
Parent Compound 2-((4-methylbenzyl)oxy)phenyl, indole C₂₇H₂₃N₅O₂ 449.51 Potential enzyme inhibition
N′-(5-Bromo-2-oxoindol-3-yl) analog 5-Bromo-2-oxoindole C₂₇H₂₁BrN₅O₃ 543.36 Enhanced electrophilicity
4-Chlorobenzyl analog 4-Chlorobenzyloxy C₂₆H₂₀ClN₅O₂ 469.92 Halogen bonding potential
3,5-Diphenyl-1H-pyrazole derivatives Aryl amines Varies ~300–400 Antipyretic/anti-inflammatory

Research Findings and Implications

  • Synthetic Accessibility: The parent compound and its analogs are synthesized via Schiff base condensation (e.g., refluxing 3-amino-pyrazolone with indole-3-carboxaldehyde in ethanol/triethylamine) . Modifications like bromination or chlorination require additional steps (e.g., electrophilic substitution) .
  • Biological Relevance :
    • The indole-pyrazole scaffold is associated with ERAP1 inhibition , a target in autoimmune diseases .
    • Substituents like 4-methylbenzyl or 4-chlorobenzyl balance lipophilicity and target binding, though chloro-substituted analogs may offer better pharmacokinetics .
  • Crystallographic Data : Structural characterization of similar compounds relies on SHELXL/SHELXTL for refinement, ensuring accurate stereochemical assignments .

Biological Activity

N'-((1H-Indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, synthesis, structural features, and potential therapeutic applications based on current research findings.

Structural Overview

The molecular formula of this compound is C27H23N5O2, with a molecular weight of approximately 449.5 g/mol. The compound features an indole moiety, a pyrazole ring, and a phenolic ether substituent, contributing to its unique biological properties .

Synthesis Methods

The synthesis of this compound typically involves multiple steps, including the formation of the indole and pyrazole structures followed by the introduction of the hydrazide functional group. Various synthetic routes have been explored to optimize yield and purity, often employing hydrazinolysis reactions .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), BGC823 (gastric cancer), and BT474 (breast cancer). Notably, some derivatives showed more potent antiproliferative activity than the standard drug 5-fluorouracil .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. Its structure allows for interactions with microbial enzymes or membranes, potentially leading to bactericidal effects. Comparative studies with similar compounds suggest that the presence of the indole ring enhances its antimicrobial efficacy .

Anti-inflammatory Effects

Given the structural similarities to known anti-inflammatory agents like celecoxib, this compound is hypothesized to possess anti-inflammatory properties. Preliminary studies indicate that it may inhibit inflammatory pathways, suggesting therapeutic potential in treating inflammatory diseases .

Research Findings and Case Studies

StudyFindings
Umesha et al. (2009)Synthesized pyrazole derivatives exhibited notable antifungal activity alongside anticancer properties .
PubMed Study (2011)Evaluated cytotoxic activity against human cancer cell lines; some derivatives showed significant antiproliferative effects .
Docking StudiesIndicated strong interactions between the compound and key biological targets, enhancing understanding of its mechanism of action .

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